REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH3:10]/[C:11](/[C:14]([CH3:16])=O)=[N:12]\[OH:13].O.[NH3:18]>CCO>[CH3:16][C:14]1[N:18]=[C:4]([C:3]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:2]=2)[N:12]([OH:13])[C:11]=1[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
160 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
240 mmol
|
Type
|
reactant
|
Smiles
|
C/C(=N\O)/C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
240 mmol
|
Type
|
reactant
|
Smiles
|
C/C(=N\O)/C(=O)C
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
O.N
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 12 hours at room temperature
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel with an eluent of 5% MeOH in CH2Cl2
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(N(C1C)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.3 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |